molecular formula C7H8ClNO2 B1334645 4-Methylnicotinic acid Hydrochloride CAS No. 94015-05-1

4-Methylnicotinic acid Hydrochloride

Cat. No.: B1334645
CAS No.: 94015-05-1
M. Wt: 173.6 g/mol
InChI Key: QNKFCIXWPNMUAH-UHFFFAOYSA-N
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Description

4-Methylnicotinic acid Hydrochloride is an organic compound with the chemical formula C7H8ClNO2. It is a derivative of nicotinic acid, also known as niacin, and is characterized by the presence of a methyl group at the 4-position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylnicotinic acid Hydrochloride typically involves the use of 2,6-dichloro-4-methylnicotinonitrile as the starting material. The key step in the synthetic route is the reductive dechlorination in the presence of zinc and ammonia, which provides an intermediate that is subsequently hydrolyzed to yield 4-Methylnicotinic acid . This process is efficient and suitable for large-scale production.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is commonly used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methylnicotinic acid Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Zinc and ammonia are commonly used for reductive dechlorination.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: 4-Methylnicotinic acid.

    Reduction: 4-Methylaminonicotinic acid.

    Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

4-Methylnicotinic acid Hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Methylnicotinic acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a ligand for certain receptors and enzymes, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylnicotinic acid Hydrochloride is unique due to the presence of the methyl group at the 4-position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural modification enhances its utility in various chemical reactions and research applications.

Properties

IUPAC Name

4-methylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKFCIXWPNMUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383834
Record name 4-Methylnicotinic acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94015-05-1
Record name 4-Methylnicotinic acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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